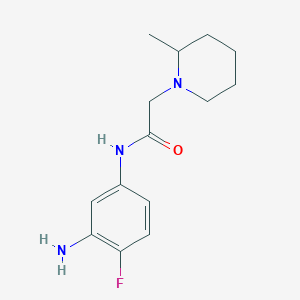

N-(3-amino-4-fluorophenyl)-2-(2-methylpiperidin-1-yl)acetamide

Description

N-(3-Amino-4-fluorophenyl)-2-(2-methylpiperidin-1-yl)acetamide is a synthetic acetamide derivative characterized by a 3-amino-4-fluorophenyl group linked via an acetamide bridge to a 2-methylpiperidine moiety. Its molecular formula is C₁₄H₁₉FN₃O, with a molecular weight of 264.32 g/mol . The fluorine atom at the 4-position of the aromatic ring and the 2-methylpiperidine substituent likely enhance its lipophilicity and metabolic stability, factors critical for drug-like properties.

Properties

IUPAC Name |

N-(3-amino-4-fluorophenyl)-2-(2-methylpiperidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN3O/c1-10-4-2-3-7-18(10)9-14(19)17-11-5-6-12(15)13(16)8-11/h5-6,8,10H,2-4,7,9,16H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOFFAXGZDVGDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CC(=O)NC2=CC(=C(C=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-fluorophenyl)-2-(2-methylpiperidin-1-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-fluoroaniline and 2-methylpiperidine.

Acylation Reaction: The key step involves the acylation of 3-amino-4-fluoroaniline with an appropriate acylating agent, such as chloroacetyl chloride, to form an intermediate.

Coupling Reaction: The intermediate is then coupled with 2-methylpiperidine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-fluorophenyl)-2-(2-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the acyl group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its interactions with biological macromolecules.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-amino-4-fluorophenyl)-2-(2-methylpiperidin-1-yl)acetamide would depend on its specific biological targets. Generally, compounds of this nature may interact with receptors or enzymes, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Anticonvulsant Activity of Selected Acetamides

Enzyme Inhibitors: MAO, AChE, and 17β-HSD2

Monoamine Oxidase (MAO) and Cholinesterase Inhibitors

- N-(Naphthalen-1-yl)-2-(piperidin-1-yl)-acetamide :

- N-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (13) :

- Target Compound :

- Predicted Mechanism : The 2-methylpiperidine group may interact with hydrophobic enzyme pockets, while the 4-fluorophenyl group could enhance binding to aromatic residues in active sites.

Table 2: Enzyme Inhibitory Profiles

Anticancer and Antimicrobial Derivatives

Anticancer Acetamides

- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) :

- 2-(2-Methylpiperidin-1-yl)-N-(7-nitro-9-oxo-9H-xanthen-3-yl)acetamide (7f) :

Table 3: Anticancer Activity Comparison

Antimicrobial Acetamides

Biological Activity

N-(3-amino-4-fluorophenyl)-2-(2-methylpiperidin-1-yl)acetamide, also known as a selective kinase inhibitor, has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound is characterized by its unique structure, which includes a fluorinated phenyl group and a piperidine moiety. The biological activity of this compound is of significant interest due to its implications in cancer therapy and other diseases.

- Molecular Formula : C14H20FN3O

- Molecular Weight : 265.33 g/mol

- Chemical Structure : The compound features a 4-fluoro substitution on the phenyl ring, which is crucial for its biological activity.

This compound exhibits its biological activity primarily through inhibition of specific kinases involved in cell signaling pathways. These pathways are critical for cell proliferation and survival, making this compound a potential candidate for cancer treatment.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits various kinase activities. For instance, it has been shown to target the Met kinase pathway, which is often dysregulated in cancer cells. The inhibition of Met has been linked to reduced tumor growth and metastasis in several cancer models.

In Vivo Efficacy

Preclinical studies involving animal models have reported promising results. For example, one study indicated that analogs of this compound displayed complete tumor stasis in a Met-dependent gastric carcinoma xenograft model following oral administration . This suggests that this compound may have significant therapeutic potential.

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption and distribution characteristics. Its metabolic stability and solubility are critical factors that influence its efficacy in vivo. Optimizations in these areas have led to improved bioavailability and reduced toxicity profiles .

Table 1: Biological Activity Summary

Table 2: Comparison with Related Compounds

| Compound Name | IC50 (μM) | Selectivity |

|---|---|---|

| This compound | <0.1 | High |

| Analog A (e.g., 4-ethoxy derivative) | 0.5 | Moderate |

| Analog B (e.g., pyridine-containing variant) | 0.3 | Low |

Case Study 1: Efficacy in Gastric Carcinoma Models

In a recent study, this compound was tested against human gastric carcinoma cells. The results indicated significant inhibition of cell proliferation and migration, attributed to the blockade of the Met signaling pathway .

Case Study 2: Pharmacokinetic Optimization

Research focused on enhancing the pharmacokinetic properties of this compound revealed that modifications to its structure could lead to improved solubility and bioavailability. One optimized analog demonstrated an increase in metabolic stability while retaining potent kinase inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.